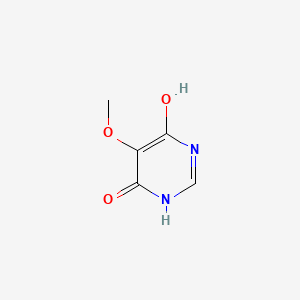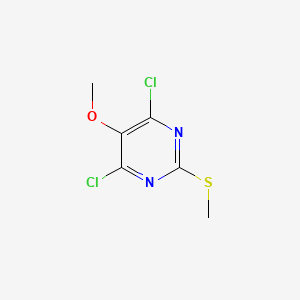
5-Methylpyrimidine-2-carboxylic acid
Vue d'ensemble
Description
5-Methylpyrimidine-2-carboxylic acid is a compound with the molecular formula C6H6N2O2 . It has a molecular weight of 138.12 g/mol . The IUPAC name for this compound is 5-methylpyrimidine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Methylpyrimidine-2-carboxylic acid is1S/C6H6N2O2/c1-4-2-7-5 (6 (9)10)8-3-4/h2-3H,1H3, (H,9,10) . The Canonical SMILES structure is CC1=CN=C (N=C1)C (=O)O . Physical And Chemical Properties Analysis
5-Methylpyrimidine-2-carboxylic acid has a molecular weight of 138.12 g/mol . It has a computed XLogP3-AA value of 0.4 . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 138.042927438 g/mol . The topological polar surface area is 63.1 Ų . The compound has a heavy atom count of 10 .Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of 5-Methylpyrimidine-2-carboxylic acid:
Synthesis of New Derivatives
5-Methylpyrimidine-2-carboxylic acid is used in the synthesis of new derivatives, such as 2,3,6-substituted quinazolin-4(3H)-one derivatives , which have been studied for their anticancer activity. This compound serves as a key intermediate in the creation of these potentially therapeutic agents .
Anticancer Activity
The synthesized derivatives from 5-Methylpyrimidine-2-carboxylic acid have been subject to spectral characterization and tested for their anticancer properties. This suggests that the compound may play a role in the development of new cancer treatments .
Gene Expression Analysis & Genotyping Workflow
This compound may also be involved in laboratory applications related to gene expression analysis and genotyping, which are crucial for understanding genetic variations and disease mechanisms .
Solubility and Storage
The solubility properties of 5-Methylpyrimidine-2-carboxylic acid are important for its handling and storage. It is slightly soluble in water, and precautions are recommended to store it away from oxidizing agents in a cool, dry, and well-ventilated condition .
Safety and Hazards
The compound is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
5-methylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-7-5(6(9)10)8-3-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADCKQUVPNDPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569324 | |
| Record name | 5-Methylpyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrimidine-2-carboxylic acid | |
CAS RN |
99420-75-4 | |
| Record name | 5-Methylpyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-Methylpyrimidine-2-carboxylic acid in the development of novel anticancer agents?
A1: 5-Methylpyrimidine-2-carboxylic acid serves as a crucial starting material in synthesizing a series of Pyrimidine containing 1,2,4‐triazolo[3,4‐b]‐1,3,4‐thiadiazol‐3‐yl)thio)‐1‐phenylethanone derivatives. [] These derivatives have demonstrated promising anticancer activity in preliminary studies.
Q2: How were the synthesized compounds incorporating 5-Methylpyrimidine-2-carboxylic acid evaluated for their anticancer potential?
A2: The synthesized compounds, which utilize 5-Methylpyrimidine-2-carboxylic acid as a building block, were subjected to molecular docking studies. These studies focused on their interaction with dihydrofolate reductase (DHFR), an enzyme crucial for cell growth and proliferation, often targeted in cancer therapy. [] The promising docking scores suggest potential for inhibiting DHFR activity and hindering cancer cell growth.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)










![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)

